rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17880718
InChI: InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1
SMILES:
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol

rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one

CAS No.:

Cat. No.: VC17880718

Molecular Formula: C19H21NO4

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one -

Specification

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
IUPAC Name (6R)-6-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholin-3-one
Standard InChI InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1
Standard InChI Key BXLPJKGEJVAHON-IEBWSBKVSA-N
Isomeric SMILES CCOC1=CC=CC=C1O[C@@H]([C@H]2CNC(=O)CO2)C3=CC=CC=C3
Canonical SMILES CCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a morpholin-3-one core substituted at the 6-position with a benzyl group bearing a 2-ethoxyphenoxy moiety. The stereochemistry is defined by two chiral centers, denoted as rel-(R,R), which influence its interactions with biological targets . The IUPAC name, rel-(R)-6-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholin-3-one, reflects this configuration. Key structural elements include:

  • A morpholine ring oxidized to a 3-ketone.

  • A benzyl group bridging the morpholine nitrogen and a 2-ethoxyphenoxy substituent.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC19H21NO4\text{C}_{19}\text{H}_{21}\text{NO}_{4}
Molecular Weight327.4 g/mol
XLogP32.8 (predicted lipophilicity)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds6

Data derived from PubChem and VulcanChem indicate moderate lipophilicity, suggesting balanced membrane permeability and solubility. The presence of a ketone and ether functionalities enhances polarity compared to simpler morpholine derivatives.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, as outlined in patent WO2005105100A1 :

  • Nucleophilic Substitution: A phenoxybenzyl halide intermediate reacts with a morpholine precursor.

  • Oxidation: The morpholine ring is oxidized to introduce the 3-ketone group.

  • Chiral Resolution: Diastereomeric salts or chromatographic methods isolate the desired (R,R) enantiomer .

A representative synthesis from the patent literature :

(R)-2-[(R)-(2-ethoxyphenoxy)phenylmethyl]morpholineOxidationrel-(R)-6-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholin-3-one\text{(R)-2-[(R)-(2-ethoxyphenoxy)phenylmethyl]morpholine} \xrightarrow{\text{Oxidation}} \text{rel-(R)-6-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholin-3-one}

Reactivity Profile

The compound undergoes reactions typical of morpholine derivatives:

  • Nucleophilic Acyl Substitution: The 3-ketone participates in condensations with hydrazines or hydroxylamines.

  • Ether Cleavage: The ethoxy group can be demethylated under acidic conditions .

  • Stereochemical Stability: The chiral centers are configurationally stable under physiological pH, as evidenced by deuterated analog studies .

Structural Analogs and Comparative Analysis

Reboxetine Analogues

Reboxetine, a marketed antidepressant, shares the morpholine core but lacks the 3-ketone group :

Reboxetine: (2R)-2-[(R)-(2-ethoxyphenoxy)phenylmethyl]morpholine\text{Reboxetine: } \text{(2R)-2-[(R)-(2-ethoxyphenoxy)phenylmethyl]morpholine}

The ketone in rel-(R)-6-...morpholin-3-one introduces additional hydrogen-bonding capacity, potentially altering pharmacokinetics .

Deuterated Derivatives

Deuteration at five positions (e.g., C19H16D5NO4\text{C}_{19}\text{H}_{16}\text{D}_{5}\text{NO}_{4}) improves metabolic stability, as demonstrated in isotopic studies . Such analogs are valuable for tracer studies in pharmacokinetic research.

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